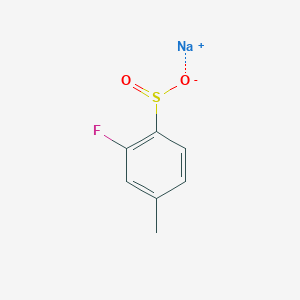![molecular formula C8H14S B6237216 rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol CAS No. 2350551-90-3](/img/no-structure.png)
rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol, also known as R-(1R,2S,4S)-bicyclo[2.2.1]heptan-2-ylmethanethiol or simply R-bicycloheptanethiol, is a thiol compound derived from the bicyclic hydrocarbon bicyclo[2.2.1]heptane. It is a colorless liquid with a pungent odor and is used in a variety of applications, including as a reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a component of various biological systems.
Scientific Research Applications
Rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiolbicycloheptanethiol has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a component of various biological systems. In addition, it has been used in the study of the structure and properties of polymers, as a fluorescent probe for the detection of proteins, and as a component of various bioactive systems.
Mechanism of Action
Rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiolbicycloheptanethiol is an organosulfur compound that acts as a reducing agent in various biochemical processes. It is known to reduce disulfide bonds, thereby altering the structure and properties of proteins, and it can also reduce metal ions, such as iron, to form metal complexes. In addition, it is known to interact with other biomolecules, such as DNA, RNA, and lipids, and to modulate their activity.
Biochemical and Physiological Effects
rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiolbicycloheptanethiol has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, to affect the structure and function of proteins, to reduce the oxidation of lipids, and to modulate the activity of various cellular processes, such as cell proliferation and apoptosis. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.
Advantages and Limitations for Lab Experiments
Rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiolbicycloheptanethiol has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in commercial quantities. In addition, it is relatively stable, and it can be stored for long periods of time without significant degradation. On the other hand, it is a relatively toxic compound, and it should be handled with care. In addition, it has a relatively low solubility in water, which can limit its use in certain applications.
Future Directions
There are numerous potential future directions for rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiolbicycloheptanethiol. It could be used in the development of new drugs and therapies, as it has been found to have various biochemical and physiological effects. In addition, it could be used in the development of new materials, as it has been found to interact with various biomolecules and to modulate their activity. Finally, it could be used in the development of new sensors and imaging techniques, as it has been found to be a useful fluorescent probe for the detection of proteins.
Synthesis Methods
Rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiolbicycloheptanethiol can be synthesized by the reaction of bicyclo[2.2.1]heptane with thiourea in the presence of a base catalyst. The reaction is typically conducted in an inert solvent, such as tetrahydrofuran, and the resulting product is a colorless liquid. The reaction is relatively simple and can be carried out at room temperature.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol involves the addition of a thiol group to a bicyclic compound. This can be achieved through a series of reactions starting with a bicyclic ketone and a thiol reagent.", "Starting Materials": [ "Bicyclic ketone", "Thiol reagent", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of bicyclic ketone with sodium borohydride in methanol to form the corresponding alcohol", "Step 2: Protection of alcohol with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) group", "Step 3: Reaction of protected alcohol with thiol reagent in the presence of hydrochloric acid to form the thioether", "Step 4: Deprotection of thioether using sodium hydroxide in water to obtain rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol" ] } | |
CAS RN |
2350551-90-3 |
Molecular Formula |
C8H14S |
Molecular Weight |
142.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



